DO3A-Thiol TFA Salt
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Overview
Description
. It is a trifluoroacetate salt form of DO3A-Thiol, a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is commonly used for site-specific biomolecular modification via click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: DO3A-Thiol TFA Salt can be synthesized through a multi-step process starting with the cyclization of ethylenediamine and formaldehyde to form cyclen (1,4,7,10-tetraazacyclododecane). The cyclen is then acetylated with bromoacetic acid to introduce the acetic acid groups. Finally, the thiol group is introduced by reacting the cyclen derivative with 2-mercaptoethylamine, followed by the addition of trifluoroacetic acid to form the TFA salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the laboratory procedures, ensuring high purity and yield. The process may include the use of automated synthesis platforms and purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: DO3A-Thiol TFA Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a disulfide bond.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce disulfide bonds back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid groups, where nucleophiles replace the acetyl groups.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Reduced Compounds: Formed by the reduction of disulfides.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
DO3A-Thiol TFA Salt is widely used in scientific research due to its unique properties and versatility:
Biology: The compound is employed in the labeling and tracking of biomolecules, aiding in the study of biological processes and interactions.
Medicine: this compound is utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: It is used in the synthesis of complex molecules and materials, contributing to advancements in material science and nanotechnology.
Mechanism of Action
The mechanism by which DO3A-Thiol TFA Salt exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The thiol group can bind to metal ions, forming a coordination complex that can be used for various applications, such as drug delivery and imaging.
Molecular Targets and Pathways:
Metal Ion Binding: The thiol group binds to metal ions, forming stable complexes.
Biological Interactions: The metal complexes can interact with biological targets, such as enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
DOTA derivatives: Various derivatives of DOTA with different functional groups
Properties
Molecular Formula |
C20H34F3N5O9S |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-(2-sulfanylethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H33N5O7S.C2HF3O2/c24-15(19-1-10-31)11-20-2-4-21(12-16(25)26)6-8-23(14-18(29)30)9-7-22(5-3-20)13-17(27)28;3-2(4,5)1(6)7/h31H,1-14H2,(H,19,24)(H,25,26)(H,27,28)(H,29,30);(H,6,7) |
InChI Key |
NNPZENIUTPTIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCS)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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